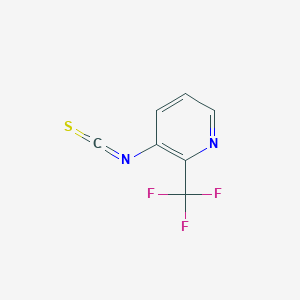![molecular formula C17H24N2O5 B13703043 Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate](/img/structure/B13703043.png)
Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD32662372” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its stability and reactivity, making it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32662372” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure by introducing specific substituents.
Step 3: Purification of the compound using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of “MFCD32662372” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. Key parameters include temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD32662372” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its reactivity and properties.
Reduction: Reduction reactions can convert “MFCD32662372” into its reduced form, which may have different applications.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituents involved but typically include catalysts and solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more stable, lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
“MFCD32662372” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which “MFCD32662372” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
“MFCD32662372” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its high reactivity and use in similar applications.
Compound B: Shares structural similarities but differs in its functional groups and reactivity.
Compound C: Used in different industrial applications but has comparable stability and properties.
Eigenschaften
Molekularformel |
C17H24N2O5 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
ethyl 1-[2-(oxan-2-yloxy)ethyl]-7-oxo-5,6-dihydro-4H-indazole-3-carboxylate |
InChI |
InChI=1S/C17H24N2O5/c1-2-22-17(21)15-12-6-5-7-13(20)16(12)19(18-15)9-11-24-14-8-3-4-10-23-14/h14H,2-11H2,1H3 |
InChI-Schlüssel |
NXCIGGVEZXUYIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C2=C1CCCC2=O)CCOC3CCCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


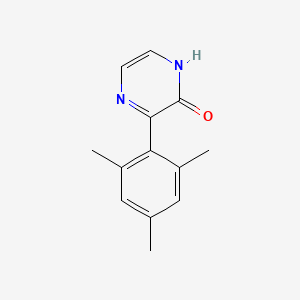
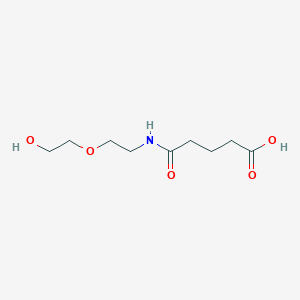
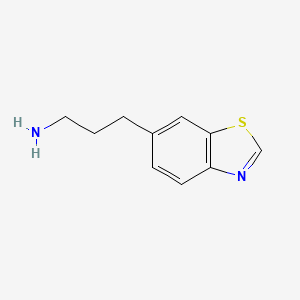
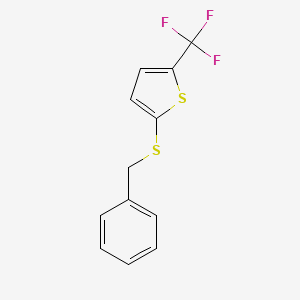
![3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13702978.png)

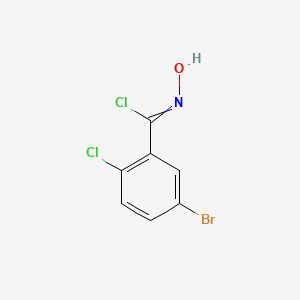
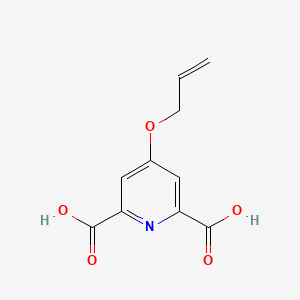
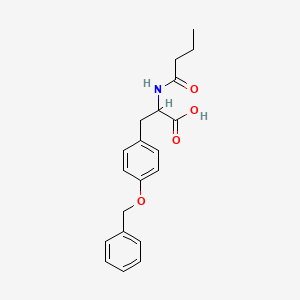
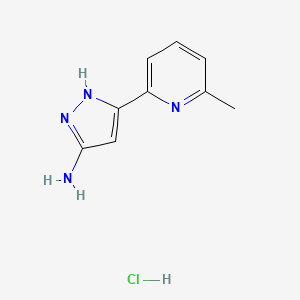
![2-[(Boc)(ethyl)amino]pentanoic Acid](/img/structure/B13703005.png)

